molecular formula C23H26N4O5 B2767491 3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892271-66-8

3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2767491
CAS No.: 892271-66-8
M. Wt: 438.484
InChI Key: NXRQAQRYGFKISU-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline-2,4(1H,3H)-dione core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzonitrile with carbon dioxide in water, yielding quinazoline-2,4(1H,3H)-dione . This intermediate can then be further functionalized through various reactions to introduce the 2-methoxyethyl and 2-methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the piperazine moiety.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxyethyl and methoxyphenyl groups, along with the quinazoline core, provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-31-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)30)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)32-2/h3-8,15H,9-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRQAQRYGFKISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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